Bromobenzene-13C6
Overview
Description
Synthesis Analysis
The synthesis of Bromobenzene-13C6 involves a four-step procedure from the corresponding bromobenzene, achieving a 30% yield and high specific activity. This process highlights the complexity and precision required in producing isotopically labeled compounds for research purposes (Malmquist, 2011). Additionally, various routes to functionalized benzenes labeled at position 1 have been compared, with 1-[13C]-Bromobenzene synthesized in seven steps from [13C]-BaCO3, showcasing the efficiency and yield optimization in isotopic labeling (Geletneky et al., 1995).
Molecular Structure Analysis
Investigations into the molecular structure of substituted bromobenzene derivatives, including this compound, utilize techniques like natural abundance 13C NMR and X-ray diffraction. These studies provide detailed insights into the arrangement of atoms within the molecule and the impact of isotopic labeling on chemical properties (Hinton & Layton, 1972).
Chemical Reactions and Properties
The chemical behavior of this compound, including its reactivity and participation in various chemical reactions, has been elucidated through studies focusing on the synthesis of labeled compounds and the exploration of reaction mechanisms. For example, the synthesis of substituted bromobenzene derivatives via bromoanilines demonstrates the versatility of bromobenzene compounds in organic synthesis (Weller & Hanzlik, 1988).
Physical Properties Analysis
The physical properties of this compound, such as phase behavior, crystalline structure, and spectral characteristics, have been studied extensively. For instance, the determination of the differential structure factor of liquid bromobenzene by anomalous X-ray scattering provides critical data on the arrangement and interaction of molecules in the liquid phase (Schultz et al., 1990).
Chemical Properties Analysis
Analyzing the chemical properties of this compound involves understanding its reactivity, stability, and interaction with other chemical entities. Research on the microwave spectrum, structure, and bond character of bromobenzene contributes to a deeper understanding of its chemical behavior and how isotopic labeling can affect these properties (Rosenthal & Dailey, 1965).
Scientific Research Applications
Precursor for Isotopolog Synthesis : Bromobenzene-13C6 serves as a precursor for the synthesis of isotopologs like [U-14C]-1,3-dibromobenzene and [13C6]-1,3-dibromobenzene. These isotopologs are useful in various chemical studies due to their rare substitution patterns and high specific activities (Malmquist, 2011).
Nuclear Magnetic Resonance (NMR) Spectroscopy : The natural abundance of 13C NMR spectra of bromobenzene and its derivatives, including this compound, is used to investigate the chemical shifts of aromatic carbon nuclei. This helps in understanding the electronic environment and structural aspects of compounds (Hinton & Layton, 1972).
Metabolic and Toxicological Studies : this compound is utilized to study the microsomal metabolism and covalent binding of bromobenzene. It helps in understanding the metabolites, particularly quinones, responsible for the toxicity and related biological effects of bromobenzene (Narasimhan et al., 1988).
X-Ray Scattering Studies : Differential anomalous X-ray scattering techniques using this compound help determine the differential structure factor of Br atoms in liquid bromobenzene, contributing to understanding the molecular structure and dynamics (Schultz et al., 1990).
Synthesis of Phenylphenalenones : this compound is used in the synthesis of [phenyl-13C6]lachnanthocarpone and other 13C-labelled phenylphenalenones. These compounds are significant in studying various biological pathways and pharmacological activities (Otálvaro et al., 2004).
Microwave Spectroscopy : Research involving this compound provides insights into the molecular structure, quadrupole coupling constants, and the nature of the carbon-bromine bond through microwave spectroscopy studies. This is crucial in understanding the effects of substitution in the benzene ring (Rosenthal & Dailey, 1965).
Hepatotoxicity and Metabolite Studies : this compound is used to study the effect of fasting on metabolite-mediated hepatotoxicity in rats, shedding light on the inactivation and binding mechanisms of chemically reactive metabolites in the liver (Pessayre et al., 1979).
Mechanism of Action
Target of Action
Bromobenzene-13C6 is primarily used as a building block in chemical synthesis . It is utilized to introduce a phenyl group into other compounds . .
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it can be converted to the Grignard reagent, phenylmagnesium bromide . The exact mode of action and the resulting changes depend on the specific reaction conditions and the compounds it is reacting with.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at room temperature away from light and moisture . Safety precautions should be taken to avoid release to the environment .
Safety and Hazards
properties
IUPAC Name |
bromo(1,2,3,4,5,6-13C6)cyclohexatriene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVLSVVCXYDNA-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461537 | |
Record name | Bromobenzene-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112630-77-0 | |
Record name | Bromobenzene-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-13C6, bromo- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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